molecular formula C9H9Cl2NO2 B2676817 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid CAS No. 1218741-14-0

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid

Cat. No.: B2676817
CAS No.: 1218741-14-0
M. Wt: 234.08
InChI Key: XUSJFRAYQKFOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methylamino group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Acetic Acid Formation: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes, followed by purification steps such as crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-(methylamino)acetic acid
  • 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
  • 2-(2,3-Dichlorophenyl)-2-(ethylamino)acetic acid

Uniqueness

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of a methylamino group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSJFRAYQKFOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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